![molecular formula C13H8Cl2O3 B2923030 3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid CAS No. 756493-00-2](/img/structure/B2923030.png)
3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid” is a chemical compound with the CAS Number: 756493-00-2 . Its IUPAC name is (2E)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoic acid . The compound has a molecular weight of 283.11 .
Molecular Structure Analysis
The InChI code for “3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid” is 1S/C13H8Cl2O3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound “3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid” has a molecular weight of 283.11 . It should be stored at a temperature between 28 C .
Aplicaciones Científicas De Investigación
-
Intermediates in the Manufacture of More Complex Chemical Compounds
- Application : Dichlorophenols, which are derivatives of phenol containing two chlorine atoms, are used as intermediates in the manufacture of more complex chemical compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular complex chemical compound being manufactured .
- Results : One common application is the manufacture of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
-
Synthesis of Biologically Active Molecules
- Application : 2,4-Dichlorophenylboronic acid is used as a reactant in the synthesis of biologically active molecules .
- Method : This includes Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol and selective hydroxylation to phenols .
- Results : The synthesized biologically active molecules include N-hydroxyindole-2-carboxylates, which are used as lactate dehydrogenase inhibitors .
-
Intermediates in the Manufacture of More Complex Chemical Compounds
- Application : Dichlorophenols, which are derivatives of phenol containing two chlorine atoms, are used as intermediates in the manufacture of more complex chemical compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular complex chemical compound being manufactured .
- Results : One common application is the manufacture of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
-
Synthesis of Biologically Active Molecules
- Application : 2,4-Dichlorophenylboronic acid is used as a reactant in the synthesis of biologically active molecules .
- Method : This includes Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol and selective hydroxylation to phenols .
- Results : The synthesized biologically active molecules include N-hydroxyindole-2-carboxylates, which are used as lactate dehydrogenase inhibitors .
Safety And Hazards
The safety data sheet for a similar compound, 3-(3,5-Dichlorophenyl)acrylic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation and is toxic in contact with skin or if inhaled .
Propiedades
IUPAC Name |
(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQFGFOMBCTNDH-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

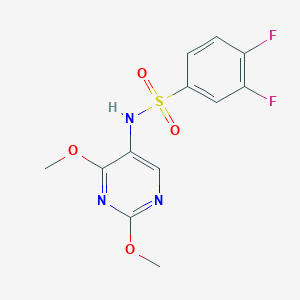
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2922949.png)
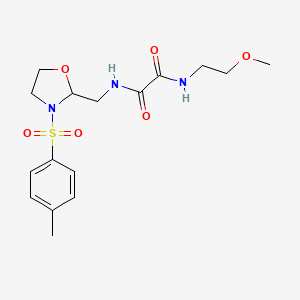
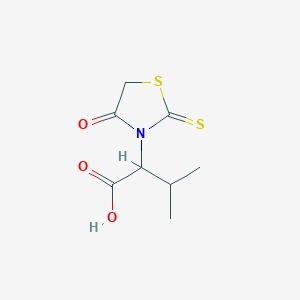
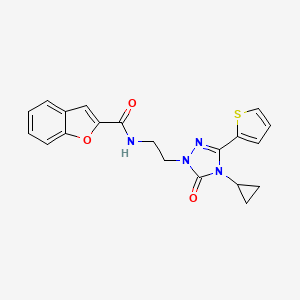
![8-(2-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922956.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B2922960.png)
![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)
![3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2922963.png)
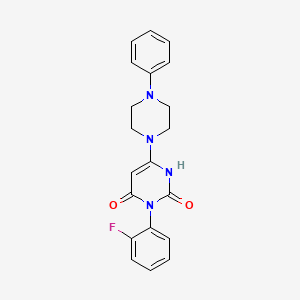
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2922967.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)